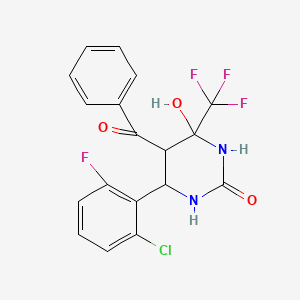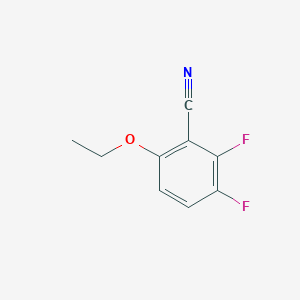
5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C18H13ClF4N2O3 and its molecular weight is 416.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Triazolo Benzodiazepine Derivatives : Research on the synthesis of new substituted triazolo benzodiazepine derivatives as potent anticonvulsants showcases methodologies that could potentially be applied to the synthesis or functionalization of compounds similar to 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one. These processes involve treating benzodiazepine thione with various aromatic acid hydrazides, indicating the versatility of similar frameworks in generating biologically active compounds (Narayana et al., 2006).
Fluorination Techniques : Studies on fluorination techniques, such as the formation of fluorobenzamides containing thiazole and thiazolidine, reveal the importance of fluorine atoms in enhancing antimicrobial activity. These studies highlight methods for introducing fluorine into complex molecules, which might be applicable to modifying or studying the chemical properties of this compound (Desai et al., 2013).
Materials Science
- Liquid Crystal Polymers : Research on the induction of smectic layering in nematic liquid crystals using immiscible components suggests that compounds with fluorocarbon segments can influence the mesophase behavior of liquid crystalline materials. This insight could inform the design and synthesis of new materials based on the structure of this compound for applications in displays, sensors, or other technologies (Small & Pugh, 2002).
Medicinal Chemistry
- Antimicrobial Compounds : The synthesis and evaluation of new thiourea derivatives for their interaction with bacterial cells highlight the potential of structurally complex molecules to serve as novel anti-microbial agents with antibiofilm properties. Such research points to the broad applicability of synthetic organic chemistry in developing new therapeutics, which could include derivatives of this compound (Limban et al., 2011).
properties
IUPAC Name |
5-benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c19-10-7-4-8-11(20)12(10)14-13(15(26)9-5-2-1-3-6-9)17(28,18(21,22)23)25-16(27)24-14/h1-8,13-14,28H,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPRDGKIBHENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)


![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)
![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)


![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)